(E)-1-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-3-phenylprop-2-en-1-one
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Description
(E)-1-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H17FN2OS and its molecular weight is 352.43. The purity is usually 95%.
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Scientific Research Applications
Sulfuric Acid Catalysis in Synthesis
Sulfuric acid esters have been used as recyclable catalysts for the condensation reactions between aromatic aldehydes and pyrazolones, yielding alkylmethylene-bis(pyrazolones) with high yields. This demonstrates the compound's potential application in facilitating efficient synthesis processes in organic chemistry (Tayebi et al., 2011).
Oxidation of Organic Substrates
Dimethylpyrazolium fluorochromate has been identified as an efficient catalyst for the oxidation of alcohols to carbonyl compounds using hydrogen peroxide at room temperature under solvent-free conditions. This highlights the role of pyrazole derivatives in organic synthesis, particularly in oxidation reactions (Chaudhuri et al., 2005).
High Refractive Index Materials
Thiophenyl-substituted benzidines have been synthesized and used to create transparent polyimides with high refractive indices and small birefringences. These materials show promise for applications in optical devices and materials science due to their good thermomechanical stabilities (Tapaswi et al., 2015).
Structural Characterization of Pyrazole Derivatives
Isostructural thiazoles containing fluorophenyl and pyrazolyl groups have been synthesized and characterized. These compounds demonstrate the importance of structural analysis in developing materials with potential electronic or photonic applications (Kariuki et al., 2021).
Fluorination Effects on Biological Activity
The study of fluorinated pyrazoles related to curcumin for their NOS inhibitory activity reveals the impact of fluorination on enhancing biological activity. This research suggests the potential of fluorinated pyrazoles in medicinal chemistry for designing more effective compounds (Nieto et al., 2015).
properties
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c1-14-20(25-18-11-9-17(21)10-12-18)15(2)23(22-14)19(24)13-8-16-6-4-3-5-7-16/h3-13H,1-2H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEPJJQLBWBUSZ-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C=CC2=CC=CC=C2)C)SC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C(=O)/C=C/C2=CC=CC=C2)C)SC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.